molecular formula C21H19N3O7 B392819 5-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

5-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B392819
M. Wt: 425.4g/mol
InChI Key: QXJQOMZIFKLEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps. One common approach is the Suzuki coupling reaction, where 2-substituted benzyloxy-5-bromopyrimidines are reacted with various aryl boronic acids in the presence of a catalytic amount of PdCl2(PPh3)2 and 0.5 M aqueous Na2CO3 in water at 80°C . This method allows for the efficient formation of the desired 2,5-substituted pyrimidines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized pyrimidines.

Scientific Research Applications

5-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrimidine core can also interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(BENZYLOXY)-5-METHOXY-2-NITROPHENYL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a pyrimidine core with benzyloxy, methoxy, and nitro functional groups

Properties

Molecular Formula

C21H19N3O7

Molecular Weight

425.4g/mol

IUPAC Name

5-[(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H19N3O7/c1-22-19(25)15(20(26)23(2)21(22)27)9-14-10-17(30-3)18(11-16(14)24(28)29)31-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3

InChI Key

QXJQOMZIFKLEHQ-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2[N+](=O)[O-])OCC3=CC=CC=C3)OC)C(=O)N(C1=O)C

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2[N+](=O)[O-])OCC3=CC=CC=C3)OC)C(=O)N(C1=O)C

Origin of Product

United States

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